7-hydrazinyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
7-Hydrazinyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a hydrazinyl group, a phenyl ring, and an isopropyl group, contributes to its distinct chemical properties and reactivity.
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidines have been associated with a broad range of biological and pharmacological activities such as hypnotic, anti-inflammatory, anti-tumor, antimycobacterial, anti-viral, antitrypanosomal, and antischistosomal .
Mode of Action
It’s known that the nature of the substituent group at position 7 of the pyrazolo[1,5-a]pyrimidine core can significantly influence the compound’s absorption and emission behaviors .
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines have been associated with various biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
The introduction of certain groups, such as a morpholine group, has been speculated to enhance the inhibitory activity of similar compounds .
Result of Action
Pyrazolo[1,5-a]pyrimidines have shown cytotoxic activities against various cell lines .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the compound’s absorption and emission spectra can be highly dependent on the nature of the substituent group at position 7 . Additionally, the compound’s stability under exposure to extreme pH has been studied .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydrazinyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine typically involves the following steps:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as 3-aminopyrazole and β-diketones under acidic or basic conditions.
Introduction of the Hydrazinyl Group: The hydrazinyl group can be introduced via nucleophilic substitution reactions using hydrazine or its derivatives.
Functionalization with Phenyl and Isopropyl Groups: These groups can be introduced through various alkylation or acylation reactions, often using reagents like phenyl halides and isopropyl halides.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydrazinyl group can undergo oxidation to form azo or azoxy derivatives.
Reduction: The compound can be reduced to form hydrazones or amines.
Substitution: The phenyl and isopropyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halides, sulfonates, and organometallic compounds are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydrazinyl group can yield azo compounds, while reduction can produce hydrazones.
Scientific Research Applications
Chemistry
In chemistry, 7-hydrazinyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
This compound has shown promise in biological and medicinal research due to its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways. It has been investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its stability and reactivity
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activity, particularly in cancer research.
PHTPP (4-[2-phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]phenol): A selective estrogen receptor beta antagonist.
Uniqueness
7-Hydrazinyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its hydrazinyl group, in particular, offers distinct reactivity compared to other similar compounds, making it a valuable molecule for further research and development.
Properties
IUPAC Name |
(3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-yl)hydrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5/c1-10(2)13-8-14(19-16)20-15(18-13)12(9-17-20)11-6-4-3-5-7-11/h3-10,19H,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIPXFMKKECUPBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(C=NN2C(=C1)NN)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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